molecular formula C7H5NO3 B14847288 3-Hydroxypyridine-2,5-dicarbaldehyde

3-Hydroxypyridine-2,5-dicarbaldehyde

Cat. No.: B14847288
M. Wt: 151.12 g/mol
InChI Key: PNEIPFMGGFFDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine-2,5-dicarbaldehyde (C₇H₅NO₃) is a heterocyclic compound featuring a pyridine core substituted with hydroxyl and aldehyde groups at positions 3, 2, and 5, respectively. Its synthesis typically involves condensation reactions, as exemplified by its use in forming Ru(II) complexes, where pyridine-2,5-dicarbaldehyde reacts with phenanthroline derivatives to yield binuclear coordination compounds . Key spectral data include ¹H NMR peaks at δ7.83–7.86 (m, 4H), δ8.01 (t, 1H), and δ14.10 (NH), with a molecular ion peak at m/z 515.16 . This compound’s bifunctional aldehyde groups make it a versatile precursor in coordination chemistry and materials science.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3-hydroxypyridine-2,5-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H

InChI Key

PNEIPFMGGFFDBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

Major Products

    Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.

    Reduction: 3-Hydroxypyridine-2,5-dimethanol.

    Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.

Scientific Research Applications

3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Dicarbaldehydes

Pyridine-Based Dicarbaldehydes
  • Pyridine-2,6-dicarbaldehyde : Lacks the 3-hydroxyl group, leading to distinct reactivity. Used in synthesizing bis(oxazolidinyl)aromatic compounds via BF₃·OEt₂-catalyzed condensation .
  • 2,5-Dihydroxypyridine : A metabolite of 3-hydroxypyridine, exhibits redox cycling activity, generating superoxide anions (17-fold increase at 1.0 mM) and causing DNA strand scission (EC₅₀ ≈ 60 µM) . Contrastingly, 3-hydroxypyridine-2,5-dicarbaldehyde’s aldehyde groups may mitigate such toxicity by directing reactivity toward Schiff base formation.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Substituents Key Applications/Properties Reference
This compound 3-OH, 2,5-CHO Ru(II) complex synthesis, bifunctional ligand
Pyridine-2,6-dicarbaldehyde 2,6-CHO Bis(oxazolidinyl)aromatics synthesis
2,5-Dihydroxypyridine 2,5-OH Redox cycling, DNA damage
Furan-, Thiophene-, and Pyrrole-Based Dicarbaldehydes
  • Furan-2,5-dicarbaldehyde : Forms stable disinfection byproducts (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde, identified as a chlorinated furan DBP with environmental persistence .
  • Thiophene-2,5-dicarbaldehyde : Used in π-bridge engineering for organic dyes (e.g., TK2, TK3), enhancing photovoltaic properties .
  • Pyrrole-2,5-dicarbaldehyde: Key precursor for magnolamide, an antioxidant with IC₅₀ = 9.7 µM against LDL oxidation, comparable to resveratrol .
Dihydropyridine Derivatives
  • 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC) : A stable fluorescent adduct formed during lipid peroxidation, recognized by antibodies .
  • 1,4-Dihydropyridine-3,5-dicarbaldehyde derivatives : Exhibit antimicrobial activity against B. subtilis and C. albicans, with potency surpassing standard drugs in some cases .

Physicochemical and Electronic Properties

Computational studies on dicarbaldehydes (e.g., furan, thiophene, pyrrole derivatives) reveal differences in aromaticity and electron density. For instance, pyrrole-2,5-dicarbaldehyde exhibits reduced aromatic stabilization due to electron-withdrawing aldehyde groups, enhancing its reactivity in nucleophilic additions . In contrast, thiophene-2,5-dicarbaldehyde’s sulfur atom contributes to higher electron delocalization, favoring charge transfer in dyes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.